molecular formula C21H17N5O6S B2361475 methyl 4-{2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate CAS No. 1189911-06-5

methyl 4-{2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate

Cat. No.: B2361475
CAS No.: 1189911-06-5
M. Wt: 467.46
InChI Key: DHIZAZUFVKDYRR-UHFFFAOYSA-N
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Description

Methyl 4-({[3-oxo-6-(phenylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazolo[4,3-b]pyridazine core, a phenylsulfonyl group, and a benzoate ester

Preparation Methods

The synthesis of methyl 4-{2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds include other triazolopyridazines and triazolopyrazines. Compared to these, methyl 4-{2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate is unique due to its phenylsulfonyl group, which enhances its binding affinity and specificity towards certain enzymes. Other similar compounds include:

Properties

IUPAC Name

methyl 4-[[2-[6-(benzenesulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O6S/c1-32-20(28)14-7-9-15(10-8-14)22-18(27)13-25-21(29)26-17(23-25)11-12-19(24-26)33(30,31)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIZAZUFVKDYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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